Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5S/c1-16(2,15(17)20-3)14-10-8-13(9-11-14)7-5-6-12-21-22(4,18)19/h8-11H,6,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVTPFUPQUZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCOS(=O)(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144556 | |
| Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-94-2 | |
| Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154825-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Phenylpropanoate Core
The phenylpropanoate backbone is typically prepared from methyl 2-methyl-2-(4-iodophenyl)propanoate, a precursor synthesized via Friedel–Crafts alkylation or esterification of the corresponding carboxylic acid. For instance, methyl 2-methyl-2-(4-iodophenyl)propanoate is obtained by treating 4-iodo-α,α-dimethylphenylacetic acid with methanol under acidic conditions (e.g., H₂SO₄).
Key reaction :
Sulfonylation of the Hydroxyl Group
The final step involves converting the hydroxyl group of the butynyl side chain into a methylsulfonyloxy group using methanesulfonyl chloride (mesyl chloride). This reaction proceeds via nucleophilic substitution under basic conditions.
Optimized protocol :
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Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 20–25°C (room temperature)
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Time : 1–2 hours
Reaction :
Yield : 85–91% (extrapolated from similar sulfonylation reactions).
Optimization of Reaction Conditions
Sonogashira Coupling
Sulfonylation
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Stoichiometry : A slight excess of MsCl (1.2 equiv) ensures complete conversion of the hydroxyl group.
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Workup : Aqueous extraction effectively removes triethylamine hydrochloride byproducts.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are advantageous:
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Benefits : Improved heat transfer, reduced reaction times, and higher reproducibility.
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Challenges : Catalyst recycling and solvent recovery require additional infrastructure.
Analytical Characterization
Critical spectroscopic data for the final product (hypothesized based on analogous structures):
¹H NMR (400 MHz, CDCl₃) :
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δ 1.57 (s, 6H, C(CH₃)₂)
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δ 2.93 (t, 2H, CH₂-SO₂)
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δ 3.08 (s, 3H, SO₂CH₃)
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δ 3.65 (s, 3H, COOCH₃)
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δ 4.18 (t, 2H, OCH₂)
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δ 7.05–7.30 (m, 4H, aromatic protons)
MS (ESI) : m/z 342.42 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler alkyne derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alkyne derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate involves its interaction with various molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The butynyl group provides a site for further functionalization, allowing the compound to participate in a range of chemical reactions. The phenyl ring can engage in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Features :
- Triple Bond : The but-1-ynyl group imparts structural rigidity.
- Methylpropanoate Core: Provides steric bulk and lipophilicity.
Comparison with Structurally Similar Compounds
Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0)
Molecular Formula: C₁₅H₁₉ClO₃ Molecular Weight: 282.76 g/mol Substituent: A 4-chlorobutanoyl group (-CO-CH₂-CH₂-Cl) replaces the sulfonate-alkynyl chain. Key Differences:
- Functional Group : Chlorinated ketone vs. sulfonate-alkynyl.
- Reactivity : The chloro group is less polar but may participate in nucleophilic substitution.
- Applications : Classified as a pharmaceutical intermediate, likely in antihistamines or anti-inflammatory agents .
| Property | Target Compound | Chlorobutanoyl Analog |
|---|---|---|
| Substituent | Mesyloxybutynyl | Chlorobutanoyl |
| Molecular Weight | ~340 g/mol* | 282.76 g/mol |
| Polarity | High (SO₃⁻) | Moderate (Cl, C=O) |
| Potential Reactivity | Leaving group | Nucleophilic substitution |
*Estimated based on structural analogy.
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate (CAS: 1181267-30-0)
Molecular Formula : C₂₀H₂₄O₅S
Molecular Weight : 376.47 g/mol
Substituent : A tosyloxyethyl group (-CH₂-CH₂-OTs), where "Ts" is a toluenesulfonyl group.
Key Differences :
- Chain Length and Bonding : Ethyl chain with single bonds vs. butynyl with triple bond.
- Sulfonate Group : Tosyl (bulkier aryl sulfonate) vs. methylsulfonyl (smaller alkyl sulfonate).
- Applications : Intermediate in bilastine synthesis, leveraging tosylates for stepwise functionalization .
| Property | Target Compound | Tosyloxyethyl Analog |
|---|---|---|
| Substituent | Mesyloxybutynyl | Tosyloxyethyl |
| Molecular Weight | ~340 g/mol | 376.47 g/mol |
| Steric Bulk | Moderate | High (aromatic Ts) |
| Synthetic Utility | Click chemistry | Protecting group |
Impurity D(EP): Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS: 42019-07-8)
Molecular Formula : C₁₈H₁₇ClO₄ (estimated)
Substituent : 4-Chlorobenzoyl (-CO-C₆H₄-Cl) linked via an ether group.
Key Differences :
- Aromatic vs. Aliphatic : Chlorobenzoyl introduces aromaticity, contrasting with the aliphatic sulfonate-alkynyl chain.
- Electronic Effects : The electron-withdrawing Cl and ketone reduce electron density on the phenyl ring compared to the target compound .
Biological Activity
Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 154825-94-2
- Molecular Formula: C16H20O5S
- Molecular Weight: 336.39 g/mol
The synthesis of this compound typically involves multiple steps. One common method includes the preparation of the intermediate 4-(4-methylsulfonyloxybut-1-ynyl)benzene, which is then reacted with methyl 2-methyl-2-bromopropanoate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .
Biological Activity
The biological activity of this compound is primarily linked to its derivatives, which have been studied for various pharmacological effects:
- Antimicrobial Properties : Research indicates that some derivatives exhibit significant antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases .
- Mechanism of Action : The methylsulfonyl group may act as an electrophile, facilitating interactions with nucleophiles in biological systems. The butynyl group allows for further functionalization, enhancing the compound's reactivity and potential therapeutic applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative treatments.
| Compound Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 8 | Staphylococcus aureus |
| Derivative B | 16 | Escherichia coli |
| Derivative C | 32 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory properties were assessed using a murine model of inflammation induced by lipopolysaccharides (LPS). The treatment with this compound reduced pro-inflammatory cytokine levels significantly.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Methyl 2-methyl-2-[4-(4-hydroxybut-1-ynyl)phenyl]propanoate | Hydroxyl instead of methylsulfonyl | Reduced antimicrobial activity |
| Methyl 2-methyl-2-[4-(4-chlorobut-1-ynyl)phenyl]propanoate | Chlorine instead of methylsulfonyl | Increased cytotoxicity |
Q & A
What synthetic methodologies are reported for the preparation of methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via multi-step routes involving alkynylation and sulfonylation. For example, intermediates like methyl 2-(4-(4-hydroxybut-1-ynyl)phenyl)-2-methylpropanoate are first prepared, followed by sulfonyloxy group introduction using methylsulfonyl chloride under controlled conditions . Key variables include:
- Temperature : Excess heat during sulfonylation may lead to ester hydrolysis or byproduct formation.
- Catalysts : Use of mild bases (e.g., NaHCO₃) ensures minimal side reactions during workup .
- Purification : Chromatography (hexane:ethyl acetate gradients) resolves co-eluting impurities like methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate .
Advanced Research Focus
Mechanistic studies reveal that competing pathways (e.g., over-oxidation to sulfones or retro-alkynylation) can occur during sulfonylation. Kinetic monitoring via LCMS (m/z 450 [M+H₂O]+) and HPLC (retention time: 0.90 min) is critical for optimizing stepwise additions .
What analytical strategies are recommended for impurity profiling of this compound, and how are structural analogs differentiated?
Basic Research Focus
Common impurities include ester hydrolysis products (e.g., fenofibric acid derivatives) and residual intermediates like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate . Analytical workflows involve:
- HPLC : Reverse-phase C18 columns with UV detection at 220–254 nm for baseline separation .
- LCMS : High-resolution mass spectrometry distinguishes isobaric impurities (e.g., m/z deviations >5 ppm) .
Advanced Research Focus
Impurity identification requires 2D-NMR (e.g., COSY, HSQC) to resolve regioisomers, such as methyl 2-[4-(3-hydroxyprop-1-ynyl)phenyl]-2-methylpropanoate vs. 4-hydroxybutynyl analogs. Degradation studies under stress conditions (heat, light) reveal stability thresholds for formulation .
How does the methylsulfonyloxybutynyl group influence the compound’s reactivity in downstream functionalization?
Advanced Research Focus
The methylsulfonyloxy (mesyl) group acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 with amines or thiols) or elimination under basic conditions. For instance:
- Substitution : Reaction with NaN₃ yields azide derivatives for click chemistry applications.
- Elimination : Heating with DBU generates alkyne intermediates for cross-coupling (e.g., Sonogashira) .
Kinetic isotope effects (KIEs) using deuterated analogs (e.g., methyl 3,3,3-trideuterio derivatives) confirm transition-state mechanisms .
What challenges arise in quantifying trace impurities, and how are method validation parameters addressed?
Basic Research Focus
Validation follows ICH Q2(R1) guidelines, focusing on:
- Linearity : R² >0.999 for impurity standards (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) at 0.1–5% concentration .
- LOQ : ≤0.05% achieved via signal-to-noise optimization in LCMS .
Advanced Research Focus
Matrix effects (e.g., API interference) are mitigated using orthogonal methods:
- Ion-pair chromatography for polar degradation products.
- Chiral HPLC to resolve enantiomeric impurities (e.g., (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) .
How do structural modifications to the phenylpropanoate core affect metabolic stability in preclinical models?
Advanced Research Focus
Comparative studies with analogs (e.g., ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate) show:
- Ester hydrolysis : Methyl esters exhibit slower hepatic clearance vs. ethyl esters in microsomal assays .
- Sulfonyloxy stability : The mesyl group resists enzymatic cleavage better than tosyl analogs, as shown in CYP450 inhibition assays .
What computational tools predict the compound’s physicochemical properties, and how do they align with experimental data?
Advanced Research Focus
DFT calculations (e.g., Gaussian 09) predict logP (~1.87) and PSA (~46.53 Ų), consistent with experimental HPLC retention times and solubility profiles . Discrepancies arise in polar surface area due to conformational flexibility of the butynyl chain, requiring MD simulations for refinement .
What are the limitations of current synthetic routes in scaling to multi-gram quantities?
Basic Research Focus
Key bottlenecks include:
- Low yields (~70–80%) in bromination steps due to competing elimination .
- Purification : Chromatography is non-scalable; alternatives like crystallization (e.g., using toluene/hexane mixtures) are under investigation .
Advanced Research Focus
Flow chemistry approaches improve heat dissipation during exothermic steps (e.g., HBr addition), reducing byproduct formation and enabling kilogram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
